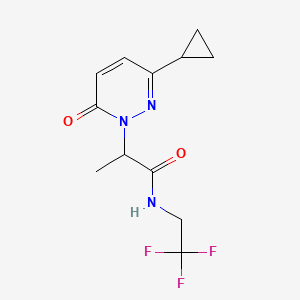
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a useful research compound. Its molecular formula is C12H14F3N3O2 and its molecular weight is 289.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- A pyridazinone core that is critical for biological activity.
- A cyclopropyl group that may influence pharmacokinetics.
- A trifluoroethyl moiety , which enhances lipophilicity and potentially improves binding affinity to targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features facilitate binding to active sites of enzymes, inhibiting their function and modulating various biochemical pathways relevant to therapeutic applications.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, derivatives have shown potent activity against Cyclophilin A (CypA), an enzyme implicated in various viral infections including Hepatitis C Virus (HCV) .
Antiviral Activity
In antiviral assays, compounds with similar structures demonstrated promising results:
- EC50 values for certain derivatives were as low as 0.19 μM , indicating strong antiviral effects compared to established drugs like sofosbuvir .
Cytotoxicity and Selectivity
The selectivity of the compound is crucial for its therapeutic potential. In studies assessing cytotoxicity:
- Compounds exhibited low inhibition of spleen cell proliferation while maintaining antiviral activity, suggesting a favorable safety profile .
Study 1: Anti-HCV Activity
A study evaluated the anti-HCV activity of several derivatives related to the target compound. Results indicated that certain derivatives were significantly more potent than the control drug, with a notable reduction in viral replication .
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| Compound 1 | 0.52 ± 0.16 | >20 |
| Compound 25 | 0.27 ± 0.09 | >20 |
| Sofosbuvir | 0.22 ± 0.07 | >20 |
Study 2: Enzyme Inhibition Profiles
Another study focused on enzyme inhibition assays where the target compound was assessed alongside others for their ability to inhibit CypA. The results showed a significant reduction in enzyme activity across multiple tested compounds, highlighting their potential as therapeutic agents .
Research Findings
Recent literature emphasizes the versatility of pyridazinone derivatives in drug development:
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-7(11(20)16-6-12(13,14)15)18-10(19)5-4-9(17-18)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYJVUVAIKFFIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)N1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













